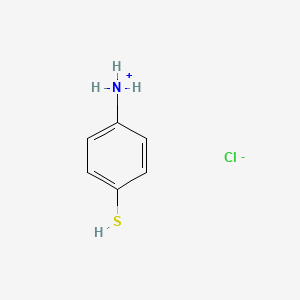
Trimethyl(trimethylphosphine)indium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(trimethylphosphine)indium is an organometallic compound with the chemical formula In(CH₃)₃(P(CH₃)₃). This compound is notable for its use in various chemical reactions and its role as a ligand in coordination chemistry. It is a colorless, pyrophoric solid that reacts readily with air and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(trimethylphosphine)indium can be synthesized through the reaction of indium trichloride with trimethylphosphine and methyl lithium. The reaction typically proceeds as follows:
InCl3+3LiCH3+P(CH3)3→In(CH3)3(P(CH3)3)+3LiCl
This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with air or moisture.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure the purity and yield of the product. The use of high-purity reagents and solvents is crucial to avoid contamination.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming indium oxides and phosphine oxides.
Substitution: This compound can participate in substitution reactions where the methyl groups or the trimethylphosphine ligand are replaced by other ligands.
Complexation: It forms complexes with various transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Halides or other nucleophiles.
Complexation: Transition metal salts or complexes.
Major Products:
Oxidation: Indium oxides and phosphine oxides.
Substitution: Various substituted indium compounds.
Complexation: Metal-indium complexes.
Scientific Research Applications
Chemistry: Trimethyl(trimethylphosphine)indium is used as a precursor in the synthesis of indium-containing compounds. It is also employed as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and complexes are studied for potential use in imaging and therapeutic applications.
Industry: In the semiconductor industry, this compound is used in the deposition of indium-containing thin films. It is also utilized in catalysis and material science research.
Mechanism of Action
The mechanism of action of trimethyl(trimethylphosphine)indium involves its ability to act as a ligand, forming complexes with transition metals. The trimethylphosphine ligand donates electron density to the metal center, stabilizing the complex and facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involve coordination and electron transfer processes.
Comparison with Similar Compounds
Trimethylindium (In(CH₃)₃): A similar organoindium compound but without the trimethylphosphine ligand.
Trimethylphosphine (P(CH₃)₃): A ligand used in coordination chemistry, similar to the ligand in trimethyl(trimethylphosphine)indium.
Uniqueness: this compound is unique due to the presence of both trimethylindium and trimethylphosphine components. This dual functionality allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its individual components.
Properties
CAS No. |
51341-34-5 |
|---|---|
Molecular Formula |
C6H18InP |
Molecular Weight |
236.00 g/mol |
IUPAC Name |
trimethylindigane;trimethylphosphane |
InChI |
InChI=1S/C3H9P.3CH3.In/c1-4(2)3;;;;/h1-3H3;3*1H3; |
InChI Key |
BSRUTWLOBPCVAB-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)C.C[In](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)











